molecular formula C6H13NO2 B1614526 n-(2-Hydroxyethyl)-2-methylpropanamide CAS No. 6282-73-1

n-(2-Hydroxyethyl)-2-methylpropanamide

Cat. No. B1614526
CAS RN: 6282-73-1
M. Wt: 131.17 g/mol
InChI Key: WTNTZFRNCHEDOS-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity of Derivatives

2-methylpropanamide and benzamide derivatives of carboxyterfenadine have been synthesized and evaluated for antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues. This study emphasizes the potential biological activities of these derivatives, suggesting their use in scientific research related to antihistaminic and anticholinergic properties (Arayne et al., 2017).

Characterization and Application in Oxidative Studies

The stable product N-(1-cyano-1-methylethyl)-2-methylpropanamide formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN) has been characterized. This product can serve as a marker to confirm AIBN functionality and monitor the kinetic formation of free radical species in radical-mediated degradation studies of pharmaceutical compounds, highlighting its application in analytical chemistry and pharmaceutical stability studies (Wells-Knecht & Dunn, 2019).

Polymerization and Material Science

Poly(2-acrylamido-2-methylpropane sulfonic acid) is utilized in various industrial applications. The use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers of this acid and either N-hydroxyethyl acrylamide or 4-acryloylmorpholine as a comonomer has been described. This demonstrates the compound's relevance in the field of polymer chemistry and material science, particularly in creating multiblock core cross-linked star copolymers (Bray et al., 2017).

Spectroscopic Analysis and Electronic Properties

A structure analogous to paracetamol, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has been investigated through experimental and quantum chemical means to understand its electronic properties and vibrational mode couplings. This research contributes to the understanding of spectroscopic properties and electronic behavior of related compounds, useful in the fields of molecular spectroscopy and quantum chemistry (Viana et al., 2017).

Plasticizers for Thermoplastic Starch

N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide have been used as new plasticizers for corn starch to prepare thermoplastic starch. This research indicates the potential of these compounds in improving material properties of starch-based bioplastics, a significant area in material science and sustainable packaging solutions (Dai et al., 2010).

Future Directions

Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when studying chemical compounds.


properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)6(9)7-3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNTZFRNCHEDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278374
Record name n-(2-hydroxyethyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Hydroxyethyl)-2-methylpropanamide

CAS RN

6282-73-1
Record name NSC7088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-hydroxyethyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DJ Lloyd - 2017 - wrap.warwick.ac.uk
The overall aim of this work, sponsored by BASF, was to investigate the effect of the solvent, ligand and initiator, upon the Cu(0)-mediated reversible deactivation radical polymerisation (…
Number of citations: 0 wrap.warwick.ac.uk
ZP Zhang, Y Lu, MZ Rong, MQ Zhang - RSC advances, 2016 - pubs.rsc.org
To improve the room temperature application stability of a dynamically reversible self-healing system based on alkoxyamine moieties, and to provide the polymer with oxygen …
Number of citations: 30 pubs.rsc.org
R Ghanbarinia Firozjah, A Sadeghi, S Khoee - ACS omega, 2020 - ACS Publications
Stimuli-responsive Janus nanoparticles (NPs) with a two-facial structure have been used widely in biomedical applications. Among several methods to prepare these NPs, surface-…
Number of citations: 19 pubs.acs.org
L Brocken - 2016 - etheses.dur.ac.uk
The aim of this thesis was to develop and facilitate new approaches to polymer synthesis. The chosen tools for this task were flow chemistry and topochemical polymerisation. Flow …
Number of citations: 4 etheses.dur.ac.uk
FA Elizalde Iraizoz - 2022
Number of citations: 0
楊采儒, 于昌平 - 臺灣大學環境工程學研究所學位論文, 2023 - tdr.lib.ntu.edu.tw
Nitrogen pollution is a crucial issue in wastewater treatment, severely impacting on a massive number of organisms. Biological treatment is considered to be an efficient, cost-effective, …
Number of citations: 3 tdr.lib.ntu.edu.tw

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